7,7-Dichlorobicyclo[4.1.0]heptane
Overview
Description
7,7-Dichlorobicyclo[4.1.0]heptane is a chlorinated derivative of bicycloheptane, a compound with a unique bicyclic structure. The presence of two chlorine atoms at the seventh position of the bicyclic framework significantly influences its reactivity and physical properties. This compound is of interest due to its potential applications in organic synthesis and the development of new materials.
Synthesis Analysis
The synthesis of chlorinated bicycloheptanes, such as 7,7-dichlorobicyclo[4.1.0]heptane, can be achieved through chlorination reactions. For instance, the chlorination of bicyclo[2,2,1]heptane with sulfuryl chloride in the presence of a peroxide catalyst yields mono- and dichloro products, including norbornyl chloride . Although this does not directly describe the synthesis of 7,7-dichlorobicyclo[4.1.0]heptane, it provides insight into the chlorination process of related bicyclic compounds.
Molecular Structure Analysis
The molecular structure of chlorinated bicycloheptanes is characterized by the presence of a rigid bicyclic framework. The dichloro substitution at specific positions can lead to different stereochemical outcomes and influence the overall geometry of the molecule. For example, the structure of 3,7-dichlorotricyclo[4.1.0.02,4]heptane has been determined, showing the endo orientation of the chlorine atoms . This information is relevant to understanding the stereochemistry of dichlorobicycloheptanes.
Chemical Reactions Analysis
7,7-Dichlorobicyclo[4.1.0]heptane undergoes reactions with carbanions in the presence of t-BuOK in DMSO, leading to the formation of syn-7-chlorobicyclo[4.1.0]heptane derivatives. Additionally, reactions with α-phenylpropionitrile yield dehydrochlorinated materials in good yield . These reactions demonstrate the compound's reactivity and potential utility in synthetic organic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 7,7-dichlorobicyclo[4.1.0]heptane are influenced by its dichloro substitution and bicyclic structure. The presence of chlorine atoms can affect the compound's boiling point, density, and solubility. The reactivity of the compound towards nucleophiles and bases, as seen in its reactions with carbanions, is also a significant aspect of its chemical behavior . The synthesis and properties of related compounds, such as 7,7-dichloro-3,4-benzobicyclo[4.1.0]heptane and its chromium tricarbonyl complexes, have been studied, providing further insight into the properties of dichlorobicycloheptanes .
Scientific Research Applications
Catalytic Oxidation of Cyclohexene
Recent Advances on Controllable and Selective Catalytic Oxidation of Cyclohexene : This study highlights the importance of controllable oxidation reactions for cyclohexene to selectively afford targeted products like 7-oxabicyclo[4.1.0]heptane. Such reactions are valuable for both academic and industrial applications due to the broad utility of the oxidation products as intermediates in the chemical industry. The review summarizes advances based on the chosen oxidants, hoping to guide further research in catalytic oxidation of cyclohexene (Cao et al., 2018).
Norbornane Compounds in Pharmaceutical Research
Norbornane Compounds in Pharmaceutical Research : Norbornanes and similar bicyclo[2.2.1]heptanes have shown significant importance in drug research, not only due to their medicinal uses but also as model molecules for studying structure-activity relationships. Their unique molecular shape and voluminous, bicyclic carbon skeleton offer valuable insights into the design of new drugs (Buchbauer & Pauzenberger, 1991).
Flame Retardancy and Dielectric Properties
A Review on Synthesis, Structural, Flame Retardancy, and Dielectric Properties of Hexasubstituted Cyclotriphosphazene : This research reviews the flame retardancy and dielectric properties of cyclotriphosphazene compounds, highlighting their potential as flame retardants due to their low toxicity and less smoke production. The study also explores their dielectric properties, indicating potential applications in the electrical field (Usri, Jamain, & Makmud, 2021).
Aromatization of Heptanes
Aromatization of Heptanes, Ethylcyclopentane, and Cycloheptane over “Nonacidic” Platinum-Alumina Catalyst : This study explores the conversion of heptanes and cycloheptane over platinum-alumina catalysts, focusing on the mechanisms of aromatization. Such research sheds light on the intricate processes involved in converting hydrocarbons to more complex aromatic compounds, potentially including transformations related to compounds like 7,7-Dichlorobicyclo[4.1.0]heptane (Pines & Nogueira, 1981).
Safety And Hazards
7,7-Dichlorobicyclo[4.1.0]heptane is harmful if swallowed and causes serious eye irritation . It is toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
7,7-dichlorobicyclo[4.1.0]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2/c8-7(9)5-3-1-2-4-6(5)7/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPSCGRETWPLSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288315 | |
Record name | 7,7-Dichlorobicyclo[4.1.0]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90288315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Dichlorobicyclo[4.1.0]heptane | |
CAS RN |
823-69-8 | |
Record name | 7,7-Dichlorobicyclo[4.1.0]heptane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55261 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7,7-Dichlorobicyclo[4.1.0]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90288315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,7-Dichlorobicyclo[4.1.0]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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